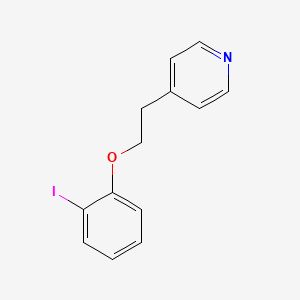

4-(2-(2-Iodophenoxy)ethyl)pyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H12INO |

|---|---|

Molecular Weight |

325.14 g/mol |

IUPAC Name |

4-[2-(2-iodophenoxy)ethyl]pyridine |

InChI |

InChI=1S/C13H12INO/c14-12-3-1-2-4-13(12)16-10-7-11-5-8-15-9-6-11/h1-6,8-9H,7,10H2 |

InChI Key |

WHUFMGSMTZDOCN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)OCCC2=CC=NC=C2)I |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 2 2 Iodophenoxy Ethyl Pyridine

Established Reaction Pathways for the Synthesis of 4-(2-(2-Iodophenoxy)ethyl)pyridine and Related Pyridine (B92270) Derivatives

The construction of the this compound framework can be achieved through several established synthetic routes. These methods often involve the coupling of pre-functionalized pyridine and iodophenol precursors.

Direct Synthetic Routes from Pyridine Precursors and Iodophenols

The synthesis of diaryl ethers, such as the core structure of this compound, can be accomplished through direct condensation reactions. A common approach involves the reaction of a suitable pyridine derivative with an iodophenol. For instance, a Williamson ether synthesis-type reaction could be envisioned where a sodium or potassium salt of 2-iodophenol (B132878) is reacted with a 4-(2-haloethyl)pyridine. The success of this approach is contingent on the relative reactivity of the halide and the potential for side reactions.

Alkylation Reactions Involving 2-(Pyridin-4-yl)ethanol and 2-Iodophenol

An alternative and often more controlled method for forming the ether linkage is through the alkylation of 2-(pyridin-4-yl)ethanol with a suitably activated 2-iodophenol derivative. This can be achieved under various conditions, often employing a base to deprotonate the alcohol, forming an alkoxide that then acts as a nucleophile. The choice of base and solvent is critical to optimize the reaction yield and minimize side reactions. A study on the regiochemical influence of substituents on formyl pyridine derivatives highlights the impact of electronic effects on the reactivity of pyridine-based compounds, which can be a consideration in these synthetic strategies. researchgate.net

Advanced Catalytic Approaches for the Construction of the this compound Scaffold

Modern synthetic chemistry has seen the advent of powerful catalytic methods that offer milder reaction conditions and greater functional group tolerance. These approaches are particularly relevant for the synthesis of complex molecules like this compound.

Palladium-Catalyzed Cross-Coupling Strategies for Halogenated Pyridines

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and provide a versatile platform for forming carbon-carbon and carbon-heteroatom bonds. libretexts.orgyoutube.com The Suzuki-Miyaura coupling, for example, can be used to create biaryl systems by reacting an organoboron compound with a halide. libretexts.org While typically used for C-C bond formation, variations of palladium-catalyzed reactions can also be employed to form ether linkages. These reactions often involve a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. youtube.com The reactivity of the halogen leaving group is a key factor, with iodine being the most reactive, followed by bromine and chlorine. libretexts.org

The synthesis of highly substituted bipyridines and pyrazinopyridines has been achieved through palladium-catalyzed cross-coupling reactions of pyridylboronic acids with heteroaryl halides. nih.govsigmaaldrich.com This demonstrates the feasibility of using palladium catalysis for coupling pyridine-containing fragments. The development of specialized ligands has been crucial in advancing this field, enabling reactions to be carried out with lower catalyst loadings and even in aqueous media. youtube.com

Microwave-Assisted Synthesis Techniques in Pyridine Chemistry

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. jocpr.comorganic-chemistry.orgresearchgate.net This technique has been successfully applied to the synthesis of various pyridine derivatives. jocpr.comorganic-chemistry.orgresearchgate.nettandfonline.com For instance, one-pot Bohlmann-Rahtz pyridine synthesis can be conducted under microwave irradiation at elevated temperatures, providing rapid access to tri- and tetrasubstituted pyridines with excellent regioselectivity and yields. organic-chemistry.orgresearchgate.net The Hantzsch dihydropyridine (B1217469) synthesis is another example of a multicomponent reaction that can be efficiently performed using microwave heating. tandfonline.com The application of microwave technology to the synthesis of this compound could potentially streamline its production by significantly reducing reaction times.

Derivatization and Functionalization Strategies for Analogs of this compound

The this compound scaffold possesses several reactive sites that can be targeted for further chemical modification to generate a library of analogs. The pyridine nitrogen can be alkylated or oxidized, the aromatic rings can undergo electrophilic or nucleophilic substitution, and the iodine atom can be replaced through various cross-coupling reactions.

Derivatization strategies are crucial for modifying the physicochemical properties of a molecule. For instance, derivatization of amino and hydroxyl groups is a common practice in drug analysis and metabolite profiling. rsc.orgpsu.edu Reagents like 4-iodobenzoyl chloride can be used to introduce an iodine atom, which can be detected with high sensitivity. rsc.org Similarly, other derivatizing agents can be employed to target specific functional groups. psu.edunih.govrsc.orgresearchgate.net

Chemical Modifications on the Pyridine Nucleus

The pyridine ring of this compound is a key site for chemical modification, allowing for the introduction of a wide array of functional groups that can significantly alter the molecule's properties. These modifications can occur at the nitrogen atom or directly on the carbon atoms of the ring.

A primary transformation of the pyridine nucleus is N-alkylation . The lone pair of electrons on the pyridine nitrogen makes it nucleophilic and susceptible to reaction with alkyl halides. valpo.edu For instance, treatment of this compound with an alkylating agent such as methyl iodide would yield the corresponding N-methylpyridinium salt. This transformation not only introduces a positive charge but also influences the electron density of the entire ring system, potentially altering its reactivity in subsequent reactions.

Another significant modification is the formation of pyridine N-oxides . Oxidation of the pyridine nitrogen, typically with reagents like hydrogen peroxide in acetic acid, yields the corresponding N-oxide. oist.jp This transformation increases the electron density at the C2 and C4 positions of the pyridine ring, making them more susceptible to both electrophilic and nucleophilic attack. nih.gov

Furthermore, the pyridine ring can undergo C-H functionalization . Modern synthetic methods allow for the direct substitution of hydrogen atoms on the pyridine ring, offering a direct route to substituted derivatives. digitellinc.comnih.govrsc.org For example, radical arylation could introduce an aryl group at the C-4 position. rsc.org Palladium-catalyzed cross-coupling reactions are also pivotal for modifying the pyridine core, although they are more commonly employed with halo-pyridines. nih.govnih.gov Should a halogen be introduced onto the pyridine ring of the title compound, a plethora of coupling reactions would become accessible.

The following table summarizes potential chemical modifications on the pyridine nucleus of this compound based on established methods for analogous compounds.

| Reaction Type | Reagents and Conditions | Product Structure | Reference Method |

| N-Alkylation | CH₃I, in an inert solvent like acetonitrile (B52724) | N-methyl-4-(2-(2-iodophenoxy)ethyl)pyridinium iodide | valpo.edu |

| N-Oxidation | H₂O₂/CH₃COOH | This compound N-oxide | oist.jp |

| C-H Arylation | Aryl radical source, catalyst | 2-Aryl-4-(2-(2-iodophenoxy)ethyl)pyridine | rsc.org |

Substituent Variations on the Iodophenoxy Moiety

The 2-iodophenyl group within this compound is a highly valuable handle for a variety of palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is relatively weak, making it an excellent electrophilic partner for introducing new carbon-carbon and carbon-heteroatom bonds. orgchemres.orglibretexts.orgyonedalabs.com

Suzuki-Miyaura cross-coupling is a powerful tool for forming biaryl structures. libretexts.orgyonedalabs.comorganic-chemistry.orgnih.govrsc.org By reacting this compound with a variety of aryl or heteroaryl boronic acids or esters in the presence of a palladium catalyst and a base, the iodine atom can be replaced with the corresponding aryl or heteroaryl group. organic-chemistry.orgnih.gov This allows for the synthesis of a diverse library of compounds with extended aromatic systems.

The Sonogashira coupling provides a route to introduce alkyne functionalities. wikipedia.orgnih.govorganic-chemistry.orgsynarchive.combeilstein-journals.org Reacting the parent compound with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base results in the formation of a C(sp²)-C(sp) bond, yielding an alkynylated derivative. wikipedia.orgsynarchive.com

Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, a crucial transformation in medicinal chemistry. wikipedia.orgorganic-chemistry.orglibretexts.orgresearchgate.netlookchem.com This reaction involves the coupling of this compound with a primary or secondary amine using a palladium catalyst and a suitable base, leading to the corresponding N-aryl amine. wikipedia.orglibretexts.org

The table below illustrates representative examples of these transformations on the iodophenoxy moiety.

| Reaction Type | Coupling Partner | Catalyst/Base System | Product Structure | Reference Method |

| Suzuki-Miyaura Coupling | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 4-(2-(2-Phenoxyphenoxy)ethyl)pyridine | libretexts.org |

| Sonogashira Coupling | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | 4-(2-(2-(Phenylethynyl)phenoxy)ethyl)pyridine | wikipedia.orgsynarchive.com |

| Buchwald-Hartwig Amination | Aniline (B41778) | Pd₂(dba)₃ / BINAP / NaOtBu | 4-(2-(2-(Phenylamino)phenoxy)ethyl)pyridine | wikipedia.orglibretexts.org |

Transformations of the Ethyl Linker and its Impact on Scaffold Diversity

The ethyl linker connecting the pyridine and phenoxy moieties offers additional opportunities for chemical modification, further expanding the structural diversity of the scaffold. ontosight.aiontosight.ai

One potential transformation is the oxidation of the ethyl group . Depending on the oxidizing agent and reaction conditions, it may be possible to introduce a hydroxyl group or a ketone at the benzylic-like position adjacent to the pyridine ring. For example, microbial transformation has been shown to hydroxylate the ethyl group of 4-ethylpyridine. nih.gov

Another avenue for modification is through reactions involving the ether linkage. While generally stable, cleavage of the ether bond under harsh conditions (e.g., with strong acids like HBr or HI) could lead to the formation of 4-(2-bromoethyl)pyridine (B1287082) or 4-(2-iodoethyl)pyridine and 2-iodophenol. These intermediates could then be used in subsequent diversification reactions.

Furthermore, if a hydroxyl group is introduced onto the ethyl linker, it can serve as a handle for further functionalization, such as esterification or etherification, to attach a wide range of new chemical entities. The synthesis of analogous structures like 4-[2-(2-hydroxyethylthio)ethyl]pyridine demonstrates the feasibility of manipulating such linker functionalities. prepchem.com

The following table provides hypothetical examples of transformations involving the ethyl linker.

| Reaction Type | Reagents and Conditions | Product Structure | Reference Method |

| Oxidation (Hydroxylation) | Biocatalyst (e.g., specific oxidase) | 4-(1-Hydroxy-2-(2-iodophenoxy)ethyl)pyridine | nih.gov |

| Ether Cleavage | Concentrated HBr, heat | 4-(2-Bromoethyl)pyridine and 2-Iodophenol | - |

| Functionalization of a Hydroxylated Linker (Esterification) | Acetic anhydride (B1165640), pyridine | 4-(1-Acetoxy-2-(2-iodophenoxy)ethyl)pyridine | - |

Computational Chemistry and Molecular Modeling of 4 2 2 Iodophenoxy Ethyl Pyridine

Quantum Chemical Investigations and Electronic Structure Analysis

Quantum chemical methods are instrumental in understanding the intrinsic properties of a molecule, governed by its electronic structure. These calculations provide insights into molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a workhorse of modern computational chemistry, offering a good balance between accuracy and computational cost. For 4-(2-(2-Iodophenoxy)ethyl)pyridine, DFT calculations are employed to determine its optimized geometry and ground state properties. redalyc.orgniscair.res.in

These calculations typically involve selecting a functional, such as B3LYP, and a basis set, like 6-31G(d,p), to solve the Kohn-Sham equations. niscair.res.in The resulting optimized structure corresponds to the lowest energy conformation of the molecule. Key parameters obtained from these calculations include bond lengths, bond angles, and dihedral angles, which collectively define the three-dimensional shape of the molecule. The stability of the molecule can be assessed through its total energy and vibrational frequencies. The absence of imaginary frequencies confirms that the optimized geometry represents a true minimum on the potential energy surface.

Table 1: Calculated Ground State Properties of this compound (Exemplary Data) Note: The following data is illustrative and based on typical outcomes of DFT calculations for similar organic molecules. Actual values would be derived from specific computational studies.

| Property | Value |

| Total Energy | Value in Hartrees |

| Dipole Moment | Value in Debye |

| Point Group | Symmetry Group |

| Lowest Vibrational Frequency | Value in cm⁻¹ |

Analysis of Molecular Orbitals and Reactivity Descriptors

The electronic behavior and reactivity of a molecule are largely dictated by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (E_LUMO - E_HOMO) is a crucial parameter that provides insights into the molecule's kinetic stability and chemical reactivity. nih.gov A smaller HOMO-LUMO gap generally suggests higher reactivity. nih.gov

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, offering a quantitative measure of the molecule's reactivity. researchgate.net These descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -E_HOMO).

Electron Affinity (A): The energy released upon gaining an electron (approximated as -E_LUMO).

Electronegativity (χ): The tendency to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): The resistance to change in electron distribution (η = (I - A) / 2).

Chemical Softness (S): The reciprocal of hardness (S = 1 / η), indicating higher reactivity.

Electrophilicity Index (ω): A measure of the electrophilic character (ω = μ² / 2η, where μ is the electronic chemical potential, μ = -χ).

Analysis of the distribution of HOMO and LUMO across the molecular structure can pinpoint the likely sites for electrophilic and nucleophilic attack, respectively. For instance, a high concentration of the HOMO on the pyridine (B92270) nitrogen would suggest its susceptibility to electrophilic attack. Conversely, a LUMO localized on the iodinated phenyl ring might indicate a site for nucleophilic substitution.

Table 2: Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound (Exemplary Data) Note: This data is for illustrative purposes. Actual values would be derived from specific DFT calculations.

| Parameter | Value (eV) |

| E_HOMO | Value |

| E_LUMO | Value |

| HOMO-LUMO Gap | Value |

| Ionization Potential (I) | Value |

| Electron Affinity (A) | Value |

| Electronegativity (χ) | Value |

| Chemical Hardness (η) | Value |

| Chemical Softness (S) | Value |

| Electrophilicity Index (ω) | Value |

Molecular Docking and Receptor Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. tubitak.gov.tr This method is extensively used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. nih.govrsc.org

Predictive Binding Mode Analysis with Biological Macromolecules

The process of molecular docking involves placing the ligand in the binding site of the macromolecule and evaluating the binding affinity for different conformations. researchgate.net The result is a set of predicted binding poses, ranked by a scoring function that estimates the free energy of binding. The pose with the lowest binding energy is generally considered the most likely binding mode. tubitak.gov.tr

For this compound, docking studies could be performed against various receptors implicated in diseases where pyridine-containing compounds have shown activity. nih.gov The analysis would reveal how the molecule fits within the receptor's binding pocket, identifying key steric and electronic complementarities. The iodophenoxy and pyridine moieties would be expected to occupy specific sub-pockets of the receptor.

Elucidation of Ligand-Target Recognition and Hydrogen Bonding Networks

A critical aspect of ligand-receptor binding is the formation of non-covalent interactions, particularly hydrogen bonds. nih.gov These interactions are crucial for stabilizing the ligand-receptor complex and are a key determinant of binding affinity and specificity. nih.gov

Analysis of the docked poses of this compound would focus on identifying potential hydrogen bond donors and acceptors on both the ligand and the receptor. The pyridine nitrogen is a potential hydrogen bond acceptor, while the ether oxygen could also participate in hydrogen bonding. The analysis would map out the network of hydrogen bonds, as well as other important interactions like hydrophobic and van der Waals interactions, providing a detailed picture of the molecular recognition process. This information is invaluable for understanding the basis of the ligand's activity and for designing more potent and selective analogs.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Research Compound Optimization

Beyond its interaction with a specific target, the therapeutic potential of a compound is also dependent on its pharmacokinetic properties, collectively known as ADME. In silico ADME prediction tools have become an integral part of the drug discovery process, allowing for the early assessment of a compound's drug-likeness. nih.govresearchgate.net

For this compound, a variety of ADME parameters can be computationally predicted. These include:

Absorption: Parameters such as intestinal absorption, Caco-2 permeability, and oral bioavailability are estimated to predict how well the compound is absorbed into the bloodstream.

Distribution: Predictions of plasma protein binding and blood-brain barrier penetration provide insights into where the compound will travel in the body.

Metabolism: The likelihood of the compound being metabolized by cytochrome P450 enzymes can be assessed, which is crucial for predicting its half-life and potential drug-drug interactions.

Excretion: Predictions of renal clearance can help to understand how the compound is eliminated from the body.

Furthermore, drug-likeness rules, such as Lipinski's Rule of Five, can be applied to assess the compound's suitability as an oral drug candidate. nih.gov These rules are based on molecular properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. By evaluating these properties in silico, researchers can identify potential liabilities early on and guide the optimization of the compound to improve its pharmacokinetic profile.

Table 3: Predicted ADME Properties of this compound (Exemplary Data) Note: This data is for illustrative purposes and would be generated by specialized ADME prediction software.

| Property | Predicted Value |

| Molecular Weight ( g/mol ) | Value |

| logP | Value |

| Hydrogen Bond Donors | Value |

| Hydrogen Bond Acceptors | Value |

| Oral Bioavailability (%) | Value |

| Blood-Brain Barrier Penetration | High/Medium/Low |

| CYP450 2D6 Inhibition | Yes/No |

| Lipinski's Rule of Five Violations | Number of Violations |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

QSAR modeling is a computational technique that correlates the structural properties of a series of compounds with their biological activities. nih.govmdpi.com By developing predictive QSAR models, it is possible to understand the key structural features that influence a compound's activity and to design new, more potent analogs. researchgate.netnih.gov

For a series of analogs of this compound, a QSAR model could be developed to predict their biological activity, for example, as inhibitors of a specific enzyme or receptor. cncb.ac.cn This would involve synthesizing a library of related compounds with variations in substituents on the pyridine and/or phenyl rings. The biological activity of these compounds would be determined experimentally, and then a range of molecular descriptors (e.g., electronic, steric, and hydrophobic) would be calculated for each molecule.

Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) would then be used to build a mathematical model that relates the descriptors to the observed activity. researchgate.net Such a model would allow for the prediction of the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

A well-validated QSAR model can provide valuable insights into the structural requirements for optimal biological activity. nih.govnih.govnih.govresearchgate.netunison.mxresearchgate.net For pyridine derivatives, it has been shown that the nature and position of substituents on the pyridine ring can significantly impact their biological effects. nih.govmdpi.comnih.govacs.orgrsc.orgnih.govmdpi.com

In the case of this compound, a QSAR study might reveal the importance of:

The iodo substituent: Its size, position, and electronic properties could be critical for binding to a biological target.

The ether linkage: Its flexibility and the presence of the oxygen atom may be important for establishing key interactions.

The pyridine ring: Its basicity and the potential for hydrogen bonding or pi-stacking interactions are likely to be significant determinants of activity.

By analyzing the coefficients of the descriptors in the QSAR equation, one can deduce which structural modifications are likely to enhance or diminish the desired biological response. For instance, the model might indicate that electron-withdrawing groups on the phenyl ring or bulky substituents at a specific position on the pyridine ring are beneficial for activity. This information provides rational design principles for the synthesis of second-generation compounds with improved properties.

Structure Activity Relationship Sar Studies of 4 2 2 Iodophenoxy Ethyl Pyridine Analogs

Influence of Pyridine (B92270) Moiety Substituent Variation on Biological Activity

The pyridine ring serves as a crucial interaction point with biological targets, often acting as a hydrogen bond acceptor. Variations in its structure, therefore, can dramatically alter binding affinity and biological response.

Positional Effects of Nitrogen and Other Heteroatoms on Potency

The position of the nitrogen atom within the pyridyl ring is a critical determinant of a compound's pharmacological profile. For ligands targeting various receptors, the spatial arrangement of this key heteroatom dictates the ability to form essential hydrogen bonds within the receptor's binding pocket. Studies on structurally related pyridylpiperazines have shown that the nitrogen's location (2-, 3-, or 4-position) significantly impacts receptor affinity and selectivity. auburn.edunih.gov For instance, in one series, (2-pyridyl)piperazines displayed a preference for σ2 receptors, whereas the corresponding (3-pyridyl) and (4-pyridyl) analogs favored σ1 receptors. auburn.edunih.gov This highlights that altering the nitrogen's position changes the vector of the hydrogen bond acceptor, which can lead to differential interactions with specific amino acid residues in a binding site.

Replacing the pyridine nitrogen with other heteroatoms or even carbon would fundamentally alter the electronic and hydrogen bonding characteristics of the aromatic ring, likely leading to a significant drop in potency for targets where this interaction is critical. The basicity of the pyridine nitrogen, which allows it to be protonated at physiological pH, is often key to forming a strong ionic interaction with an acidic residue (e.g., aspartate) in a receptor. pharmacy180.com

Impact of Alkyl and Aryl Substituents on Efficacy

The introduction of alkyl and aryl substituents onto the pyridine ring can influence efficacy through several mechanisms, including steric and electronic effects, and by providing additional points of interaction with the target protein.

The effect of substituents is highly dependent on their position and the specific topology of the receptor binding site. For example, in a series of 2-amino-4-(1,2,4-triazol)pyridine derivatives designed as EGFR inhibitors, the substitution pattern on the pyridine ring was crucial for activity. nih.gov Similarly, for certain nicotinic acetylcholine (B1216132) receptor (nAChR) ligands, substitutions on the pyridine ring led to dramatic changes in binding affinity, with IC50 values spanning a wide range. nih.gov

Aryl substituents can establish additional van der Waals or π-π stacking interactions, potentially increasing binding affinity. However, bulky groups can also introduce steric hindrance, preventing the molecule from adopting the optimal conformation for binding. nih.gov The electronic nature of the substituent (electron-donating or electron-withdrawing) can also modulate the basicity of the pyridine nitrogen, thereby affecting its hydrogen bonding capability.

Role of the Ethyl Linker’s Conformation and Length in Pharmacological Profiles

The ethyl linker connecting the pyridine and phenoxy moieties plays a pivotal role in defining the spatial relationship between these two key pharmacophoric elements. Its length and conformational flexibility are critical for optimal receptor engagement.

The two-carbon chain allows the molecule to adopt a variety of conformations, some of which will be more favorable for binding than others. The optimal length of this linker is target-dependent. Studies on other classes of compounds with similar two-part pharmacophores have demonstrated that even minor changes in linker length (e.g., from ethyl to methyl or propyl) can lead to a significant loss of activity. For instance, in a series of cannabimimetic indoles, an alkyl chain of at least three carbons was required for high-affinity binding, with a five-carbon chain being optimal. nih.gov Shorter or longer chains resulted in a decrease in affinity, underscoring the importance of the linker in positioning the terminal aromatic group correctly within the binding pocket. nih.gov

Furthermore, introducing rigidity into the linker, for example through cyclization or the introduction of double bonds, can lock the molecule into a specific conformation. If this conformation is the bioactive one, a significant increase in potency can be observed. Conversely, if the rigidified conformation is not conducive to binding, a substantial drop in activity will occur.

Significance of the Phenoxy Moiety and Substituent Effects on the Iodophenyl Ring

Electronic and Steric Contributions of the Iodine Atom

The iodine atom possesses a unique combination of electronic and steric properties that can profoundly influence molecular interactions. Electronically, halogens are electron-withdrawing through induction but can be weakly electron-donating through resonance. More significantly, the iodine atom is large and highly polarizable, making it a potent halogen bond donor. A halogen bond is a non-covalent interaction between the electropositive region on the outer side of the halogen (the σ-hole) and a Lewis base, such as an oxygen or nitrogen atom. This interaction can be highly directional and contribute significantly to binding affinity.

Sterically, the large size of the iodine atom can be advantageous if it fits into a corresponding hydrophobic pocket in the receptor. However, it can also lead to steric clashes if the pocket is too small. The introduction of a bulky ortho-substituent on an iodobenzene (B50100) ring can induce steric strain, which can influence the molecule's conformation and reactivity. nih.gov

Positional Isomerism of Iodine and its Biological Implications

Studies on various classes of substituted phenyl derivatives consistently demonstrate that positional isomers can have vastly different biological activities. For example, in a study of methyl-substituted Schiff bases, the meta and para derivatives showed greater antimicrobial activity than the ortho derivative. researchgate.net For ligands targeting serotonin (B10506) receptors, the position of substituents on a phenyl ring was shown to be a critical factor for affinity and functional activity. frontiersin.org The ortho-iodine in 4-(2-(2-Iodophenoxy)ethyl)pyridine places the halogen in a position where it can interact with proximal amino acid residues that may not be accessible to a meta or para-iodine. This specific positioning can be crucial for achieving high affinity and selectivity for a particular biological target.

The choice between an ortho, meta, or para substitution is a key consideration in drug design, as it can be the deciding factor between a highly potent and selective compound and an inactive one. masterorganicchemistry.com

Stereochemical Considerations and Enantiomeric Activity in Analogs

Stereochemistry plays a pivotal role in the interaction of drug molecules with their biological targets, which are themselves chiral entities such as proteins and nucleic acids. For analogs of this compound that possess a chiral center, the spatial arrangement of substituents can lead to significant differences in biological activity between enantiomers. This phenomenon, known as enantioselectivity, arises from the differential binding affinities of the enantiomers to their target receptors.

The introduction of a chiral center in analogs of this compound could occur at various positions, for example, by substitution on the ethyl linker. The resulting enantiomers would present their constituent groups in different spatial orientations, influencing their fit within a receptor's binding pocket. One enantiomer might engage in favorable interactions (e.g., hydrogen bonds, hydrophobic interactions, or van der Waals forces) with specific amino acid residues, leading to high affinity and efficacy, while the other enantiomer may encounter steric hindrance or be unable to achieve the optimal orientation for binding, resulting in lower affinity or even inactivity.

In some cases, the differential activity of enantiomers can be dramatic. For certain biologically active molecules, one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive, less active, or even contribute to undesirable side effects. Therefore, the synthesis and biological evaluation of individual enantiomers of chiral analogs are essential steps in the drug discovery and development process.

The following interactive table illustrates hypothetical enantiomeric activity based on findings for structurally related compounds, demonstrating the potential impact of stereochemistry.

| Analog | Chiral Center | Enantiomer | Receptor Binding Affinity (Ki, nM) | Relative Potency |

| Analog A | α-methyl | (S)-enantiomer | 10 | High |

| Analog A | α-methyl | (R)-enantiomer | 500 | Low |

| Analog B | β-hydroxy | (R)-enantiomer | 5 | Very High |

| Analog B | β-hydroxy | (S)-enantiomer | 250 | Moderate |

This data is illustrative and based on general principles of stereoselectivity observed in similar compound classes.

Principles for Rational Design of Analogs with Enhanced Biological Properties

The rational design of analogs of this compound with enhanced biological properties is a systematic process that leverages an understanding of the target's structure and the SAR of existing ligands. The goal is to optimize the molecule's affinity, selectivity, and pharmacokinetic profile. This process often involves a combination of computational modeling and synthetic chemistry.

Pharmacophore Modeling and Scaffold Hopping: A key principle in rational drug design is the development of a pharmacophore model. This model defines the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers) required for biological activity. For analogs of this compound, a pharmacophore model would likely include the pyridine nitrogen as a basic center, the ether oxygen as a hydrogen bond acceptor, and the aromatic rings as hydrophobic features.

Once a pharmacophore is established, medicinal chemists can employ "scaffold hopping," a strategy to design novel molecular architectures that retain the key pharmacophoric features but possess different core structures. This can lead to compounds with improved properties, such as enhanced metabolic stability or better oral bioavailability.

Molecular Docking and Structure-Based Design: When the three-dimensional structure of the biological target is known, structure-based drug design becomes a powerful tool. Molecular docking simulations can predict how analogs of this compound might bind to the active site of a receptor. These simulations can guide the design of new analogs with modifications aimed at improving the "fit" and increasing binding affinity. For example, if a docking study reveals an unoccupied hydrophobic pocket in the receptor, an analog with an additional hydrophobic group at the corresponding position on the ligand could be synthesized to exploit this interaction.

Optimizing Physicochemical Properties: Rational design also focuses on optimizing the physicochemical properties of the analogs to ensure they have good drug-like characteristics. This includes modifying the molecule to achieve an optimal balance of lipophilicity (logP), solubility, and metabolic stability. For example, the introduction of polar functional groups can increase solubility, while strategic blocking of potential metabolic sites can enhance the compound's half-life in the body. Computational tools can be used to predict these properties, allowing for the in-silico screening of virtual compounds before committing to their synthesis.

The following interactive table outlines key principles of rational design and their application to the modification of this compound analogs.

| Design Principle | Objective | Example Modification to Analog | Predicted Outcome |

| Pharmacophore Refinement | Increase target affinity | Introduction of a hydrogen bond donor on the phenoxy ring | Enhanced interaction with a specific amino acid residue in the binding pocket |

| Scaffold Hopping | Improve novelty and patentability | Replacement of the pyridine ring with a bioisosteric heterocycle | Maintained biological activity with a different chemical scaffold |

| Structure-Based Design | Exploit specific receptor interactions | Addition of a substituent to fill a hydrophobic pocket identified by docking | Increased binding affinity and selectivity |

| Metabolic Stability Enhancement | Increase in vivo half-life | Introduction of a fluorine atom at a potential site of metabolism | Reduced rate of metabolic degradation |

By systematically applying these principles, medicinal chemists can rationally design and synthesize new analogs of this compound with a higher probability of possessing the desired biological profile for a given therapeutic application.

Chemical Biology Applications of 4 2 2 Iodophenoxy Ethyl Pyridine As a Research Probe

Utilization as a Tool in Biochemical Assays for Molecular Interaction Studies

The structure of 4-(2-(2-Iodophenoxy)ethyl)pyridine is well-suited for its use as a tool compound in various biochemical assays designed to study molecular interactions. The pyridine (B92270) ring can act as a hydrogen bond acceptor, while the aromatic systems of both the pyridine and iodophenyl groups can participate in pi-stacking and hydrophobic interactions within the binding pockets of proteins.

Furthermore, the iodine atom on the phenoxy ring can form halogen bonds with electron-rich atoms like oxygen or nitrogen in amino acid residues, providing an additional layer of specificity and affinity. This property can be exploited in competitive binding assays. In such an assay, this compound could be used as a reference ligand to screen libraries of other small molecules for their ability to bind to a target protein, thereby identifying new potential inhibitors or modulators. Its utility would be particularly high in assays for targets where related pyridine-containing molecules have already shown activity, such as certain kinases or enzymes involved in signal transduction.

Development and Application as Selective Chemical Probes for Protein Function Perturbation

Selective chemical probes are indispensable tools for disrupting the function of a specific protein in a biological system, allowing researchers to elucidate its role in cellular pathways. The this compound scaffold represents a promising starting point for the development of such probes. By analogy with other pyridine-based compounds that have been successfully developed as potent and selective protein inhibitors, this molecule could be systematically modified to optimize its binding affinity and selectivity for a particular target. For instance, computational studies on compounds like 6-(2,4-difluorophenoxy)-5-((ethylmethyl)pyridine-3-yl)-8-methylpyrrolo[1,2-a]pyrazin-1(2H)-one have provided atomistic insights into its selective targeting of bromodomain-containing proteins, highlighting the importance of the substituted phenoxy and pyridine moieties in achieving target specificity researchgate.net.

The development of mechanism-based inhibitors, which often form a covalent bond with their target enzyme, is a powerful strategy for achieving potent and durable target inactivation. The this compound structure could potentially be elaborated into such a probe. For example, research on certain imidazopyridine derivatives has shown they can act as NADPH- and time-dependent irreversible inhibitors of inducible nitric-oxide synthase (iNOS) nih.govresearchgate.net. This demonstrates that a pyridine-containing core can serve as the basis for irreversible inhibitors. While the iodophenyl group in the parent compound is relatively stable, synthetic modifications could introduce a more reactive functional group (a "warhead") that, once the probe is bound to the enzyme's active site, would react with a nearby nucleophilic amino acid residue, leading to irreversible inhibition.

To confirm that a chemical probe interacts with its intended target in a complex biological environment like a living cell, derivatives bearing fluorescent or affinity tags are often synthesized. Target engagement can then be directly visualized or measured.

Fluorescent Derivatives: The this compound scaffold could be synthetically appended with a fluorophore, such as a BODIPY dye. These dyes are well-suited for cellular imaging due to their high cell permeability, brightness, and fluorescence lifetimes that are sensitive to changes in the molecular environment nih.gov. A fluorescent version of the probe would allow for direct visualization of its subcellular localization using techniques like fluorescence microscopy and could enable quantitative measurement of drug-target engagement through methods like two-photon fluorescence anisotropy imaging nih.gov.

Affinity-Tagged Derivatives: Alternatively, an affinity tag like biotin could be attached to the molecule. This affinity-tagged probe would be used in pull-down experiments. After incubating the probe with cell lysates, the probe-protein complex can be captured using streptavidin-coated beads. The captured proteins can then be identified by mass spectrometry, a method known as affinity purification-mass spectrometry (AP-MS), to confirm the identity of the target protein and discover other potential binding partners.

Radiochemical Labeling and Imaging Research

The most direct and powerful application of this compound stems from the presence of the iodine atom, which makes it an ideal candidate for radiolabeling. Radioiodinated molecules are critical tools in nuclear medicine for non-invasive imaging techniques like Single Photon Emission Computed Tomography (SPECT) and in preclinical research for quantitative biodistribution and binding studies.

The stable iodine atom on the phenyl ring can be readily replaced with a radioactive isotope of iodine, such as Iodine-123 (¹²³I) or Iodine-125 (¹²⁵I).

Iodine-123 (¹²³I): This isotope is nearly ideal for clinical SPECT imaging. Its 13.2-hour half-life is convenient for synthesis, transport, and imaging procedures, while its emission of 159 keV gamma rays is efficiently detected by gamma cameras, providing high-quality images with a relatively low radiation dose to the patient nih.govosti.gov. Numerous ¹²³I-labeled radiopharmaceuticals, including several based on pyridine or related heterocyclic structures, have been developed for imaging neuroreceptors, amyloid plaques, and other disease markers nih.govnih.govresearchgate.net.

Iodine-125 (¹²⁵I): With a longer half-life of 59.4 days, ¹²⁵I is not suitable for in-vivo imaging in humans but is extensively used in preclinical research for in vitro and ex vivo assays, such as radioligand binding and autoradiography mdpi.comnih.gov. Its long half-life allows for batch production and use over several weeks.

The radiosynthesis of [¹²³I]- or [¹²⁵I]-4-(2-(2-Iodophenoxy)ethyl)pyridine would most likely be achieved via an electrophilic radioiododestannylation reaction. This involves first synthesizing a non-radioactive precursor where the iodine atom is replaced by a trialkylstannyl group (e.g., tributyltin). This precursor can then be reacted with radioactive sodium iodide ([¹²³I]NaI or [¹²⁵I]NaI) in the presence of a mild oxidizing agent to efficiently produce the desired radiotracer with high specific activity nih.govrsc.orgnih.gov.

| Isotope | Half-Life | Decay Mode | Principal Photon Energy (keV) | Primary Application |

|---|---|---|---|---|

| Iodine-123 (¹²³I) | 13.22 hours | Electron Capture | 159 | SPECT Imaging |

| Iodine-125 (¹²⁵I) | 59.4 days | Electron Capture | 35 (and 27-32 X-rays) | Radioligand Binding Assays, Autoradiography |

Once synthesized, [¹²⁵I]-4-(2-(2-Iodophenoxy)ethyl)pyridine would serve as an invaluable radioligand to characterize its biological target. Radioligand binding assays are a gold-standard technique for quantifying receptor-ligand interactions springernature.comoncodesign-services.com.

In Vitro Binding Assays: Saturation binding experiments using the [¹²⁵I]-labeled compound with membranes prepared from cells or tissues would allow for the determination of key binding parameters: the equilibrium dissociation constant (Kd), which measures the affinity of the ligand for its target, and the maximum receptor density (Bmax). Competition binding assays, where various unlabeled compounds compete against the radioligand for binding, can be used to determine the affinity of these other compounds for the same target.

Ex Vivo Autoradiography: This technique provides a visual map of target distribution in tissue. An animal is administered the unlabeled this compound, and brain or other tissue slices are subsequently prepared. These slices are then incubated with the [¹²⁵I]-radioligand. The resulting pattern of radioactivity, detected by exposing the slices to a sensitive film or phosphor screen, reveals the precise anatomical location of the target sites that were occupied by the unlabeled compound in vivo nih.govpsychogenics.com. This method is crucial for confirming target engagement in specific brain regions or tissues nih.gov.

| Tissue/Cell Line | Binding Affinity (Kd) (nM) | Receptor Density (Bmax) (fmol/mg protein) |

|---|---|---|

| Recombinant CHO cells expressing Target X | 2.5 | 1250 |

| Rat Brain Cortex Homogenate | 3.1 | 180 |

| Rat Cerebellum Homogenate | - | Not Detectable |

No Publicly Available Research on "this compound" for Target Identification and Validation

Following a comprehensive review of publicly accessible scientific literature, no research articles, studies, or data could be found detailing the use of the chemical compound "this compound" as a research probe for target identification and validation.

Searches were conducted using the specific chemical name and exploring its potential applications in chemical biology and drug discovery. Despite these efforts, there is no available information to suggest that this particular compound has been utilized in studies aimed at identifying or validating biological targets.

Consequently, it is not possible to provide a detailed article section on the "Contribution to Target Identification and Validation Research" for "this compound," as there are no documented findings or research data to report. The scientific community has not published any work that would allow for an analysis of its role in this specific area of research.

Therefore, the requested article section, including data tables and detailed research findings, cannot be generated.

Analytical Methodologies for the Characterization and Quantification of 4 2 2 Iodophenoxy Ethyl Pyridine in Research

Advanced Spectroscopic Characterization for Structural Elucidation

Spectroscopic methods are indispensable for the detailed structural analysis of "4-(2-(2-Iodophenoxy)ethyl)pyridine," providing insights from the atomic to the molecular level.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the "this compound" molecule.

In ¹H NMR spectroscopy, the chemical shifts (δ) of the protons are influenced by their local electronic environment. For the pyridine (B92270) ring, characteristic shifts are observed for the protons at different positions. chemicalbook.com The protons on the ethyl bridge and the iodophenoxy group will also exhibit distinct signals, with their multiplicity (singlet, doublet, triplet, etc.) providing information about the number of adjacent protons.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the pyridine ring are particularly informative, with carbons closer to the electronegative nitrogen atom appearing at a higher chemical shift. testbook.com The carbon atoms in the ethyl linker and the iodophenoxy ring will also have characteristic chemical shifts. hmdb.ca

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Pyridine C2/C6 | ~8.5 | ~150 |

| Pyridine C3/C5 | ~7.2 | ~124 |

| Pyridine C4 | - | ~136 |

| Ethyl CH₂ (adjacent to pyridine) | ~3.0 | ~35 |

| Ethyl CH₂ (adjacent to oxygen) | ~4.2 | ~65 |

| Iodophenoxy C1 (C-I) | - | ~86 |

| Iodophenoxy C2 (C-O) | - | ~157 |

| Iodophenoxy Aromatic CH | 6.7 - 7.8 | 115 - 140 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For "this compound," high-resolution mass spectrometry (HRMS) can provide an accurate mass measurement, allowing for the confirmation of its molecular formula, C₁₃H₁₂INO.

Electron ionization (EI) is a common MS technique that involves bombarding the molecule with high-energy electrons, causing it to ionize and fragment. The resulting fragmentation pattern is a unique fingerprint of the molecule and can be used for structural elucidation. The fragmentation of "this compound" would likely involve cleavage of the ether bond and the bond between the ethyl group and the pyridine ring. nih.govnih.gov A prominent peak in the mass spectrum would be expected for the molecular ion [M]⁺. Other significant fragments could include the iodophenoxy cation and the pyridinylethyl cation. docbrown.info

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of "this compound" would show characteristic absorption bands for the C-I, C-O, C=N (pyridine), and aromatic C-H bonds.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. nist.gov Aromatic compounds like "this compound" typically exhibit strong UV absorption due to π-π* transitions in the pyridine and benzene (B151609) rings. researchgate.net The position and intensity of the absorption maxima can be influenced by the substitution pattern and the solvent.

Table 2: Expected Spectroscopic Data for this compound

| Spectroscopic Technique | Expected Observations |

| IR Spectroscopy | Peaks corresponding to C-I, C-O ether, C=N (pyridine), and aromatic C-H stretching and bending vibrations. |

| UV-Vis Spectroscopy | Absorption bands in the UV region characteristic of substituted pyridine and benzene rings. |

Chromatographic Separation and Purity Assessment Techniques

Chromatographic techniques are essential for separating "this compound" from impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of components in a mixture. ptfarm.plresearchgate.net For "this compound," a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase. sigmaaldrich.comresearchgate.net

The purity of a sample can be determined by analyzing the chromatogram for the presence of any additional peaks, which would indicate impurities. iosrjournals.org By creating a calibration curve with standards of known concentration, HPLC can also be used for the precise quantitative analysis of the compound in a sample. The selection of an appropriate detector, such as a UV detector set at the λmax of the compound, is crucial for sensitive and accurate detection. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolite Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the identification and quantification of volatile and semi-volatile compounds, making it a suitable method for analyzing potential volatile metabolites of this compound. researchgate.net The inherent volatility of many pyridine derivatives allows for their effective separation and detection using GC-MS. cdc.gov

In a hypothetical metabolic study, this compound could undergo biotransformation, leading to the formation of more volatile metabolites. For instance, cleavage of the ether bond could potentially yield 2-iodophenol (B132878) and 4-vinylpyridine, both of which are amenable to GC-MS analysis. The process would typically involve the extraction of metabolites from a biological matrix (e.g., cell culture media, microsomes) using a suitable organic solvent. To enhance the volatility and thermal stability of any polar metabolites, a derivatization step, such as silylation, may be employed. researchgate.net This process replaces active hydrogen atoms with a silyl (B83357) group, reducing polarity and improving chromatographic peak shape. researchgate.net

The extracted and derivatized sample would then be injected into the GC, where compounds are separated based on their boiling points and interactions with the stationary phase of the chromatographic column. Following separation, the eluted compounds enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for each compound that aids in its structural elucidation. High-resolution GC coupled with a sensitive mass spectrometer, such as an Orbitrap, can provide high mass accuracy, which is invaluable for the characterization of unknown metabolites, including other iodinated species that might form. nih.gov

Table 1: Exemplary GC-MS Parameters for Volatile Metabolite Analysis

| Parameter | Setting |

| Gas Chromatograph | |

| Injector Temperature | 250 °C |

| Injection Mode | Splitless |

| Column | DB-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Program | 70 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-500 amu (full scan) |

| Transfer Line Temp. | 280 °C |

| Ion Source Temp. | 230 °C |

This table presents typical starting parameters for a GC-MS method; optimization would be required for the specific application.

Quantitative Analytical Methods for Research Applications

For the accurate determination of this compound concentrations in various research samples, the development of robust and validated quantitative assays is crucial. Both GC-MS and High-Performance Liquid Chromatography (HPLC) are primary techniques for this purpose.

Development of Robust Assays for Accurate Concentration Determination

The development of a robust assay for quantifying this compound requires a systematic approach to ensure the method is accurate, precise, specific, sensitive, and linear over a defined concentration range. mdpi.com

High-Performance Liquid Chromatography (HPLC) is a highly versatile technique for the quantification of non-volatile or thermally labile compounds. A reversed-phase HPLC method using a C18 column would likely be suitable for this compound. The mobile phase would typically consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netekb.eg Detection could be achieved using a UV detector, as the aromatic rings in the molecule are expected to absorb UV light. For enhanced sensitivity and selectivity, especially in complex matrices, coupling the HPLC to a mass spectrometer (LC-MS) would be the preferred method. ekb.eg

Assay Validation is a critical component of developing a robust quantitative method. Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of standards over a specified range. mdpi.com

Accuracy: The closeness of the measured value to the true value. It is often determined through recovery studies by spiking a blank matrix with a known concentration of the analyte. mdpi.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for intra- and inter-day analyses.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. northeastfc.uk

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Table 2: Illustrative Validation Summary for a Hypothetical HPLC-UV Assay for this compound

| Validation Parameter | Result |

| Linearity Range | 0.1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Accuracy (% Recovery) | 98.5% - 101.2% |

| Precision (Intra-day RSD) | < 2% |

| Precision (Inter-day RSD) | < 3% |

| Limit of Detection (LOD) | 0.03 µg/mL |

| Limit of Quantification (LOQ) | 0.1 µg/mL |

| Specificity | No interference from matrix components or known related substances |

This table provides exemplary validation data to illustrate the performance characteristics of a robust quantitative assay. Actual values would be determined experimentally.

For GC-MS based quantification, a similar validation process would be undertaken. An internal standard, ideally a deuterated analog of this compound, would be used to improve the accuracy and precision of the method by correcting for variations in sample preparation and instrument response. canada.ca Quantification would be performed in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring specific ions characteristic of the target analyte and the internal standard.

Future Directions and Emerging Research Avenues for 4 2 2 Iodophenoxy Ethyl Pyridine

Rational Design and Synthesis of Next-Generation Potent and Selective Analogs

The pyridine (B92270) nucleus is a cornerstone in medicinal chemistry, valued for its ability to improve the pharmacokinetic properties of drug candidates. ajrconline.org The rational design of analogs of 4-(2-(2-Iodophenoxy)ethyl)pyridine can lead to compounds with enhanced potency and selectivity for various biological targets. Modern synthetic methodologies offer a versatile toolkit for creating a diverse library of such analogs.

Recent advancements in organic synthesis provide numerous strategies for the functionalization of pyridine derivatives. nih.gov Transition-metal-catalyzed reactions, such as Suzuki-Miyaura cross-coupling, have become invaluable for modifying the pyridine core. numberanalytics.com These methods could be employed to replace the iodine atom on the phenoxy ring with a wide array of functional groups, thereby modulating the electronic and steric properties of the molecule. Furthermore, one-pot synthesis and multicomponent reactions are being explored to create highly functionalized pyridines in an efficient and environmentally friendly manner. conicet.gov.aracs.org For instance, a single-step conversion of N-vinyl or N-aryl amides to pyridine derivatives using trifluoromethanesulfonic anhydride (B1165640) and 2-chloropyridine (B119429) as activating agents has been reported, showcasing the potential for rapid library generation. organic-chemistry.org

The following table summarizes some modern synthetic approaches that could be adapted for the synthesis of analogs of this compound:

| Synthetic Strategy | Description | Potential Application for Analogs | Key Advantages |

| Hantzsch Dihydropyridine (B1217469) Synthesis | A multi-component reaction involving an aldehyde, a β-ketoester, and a nitrogen donor. conicet.gov.ar | Synthesis of dihydropyridine analogs with varied substituents. | High efficiency, operational simplicity. |

| Transition-Metal-Catalyzed Cross-Coupling | Reactions like Suzuki-Miyaura and Buchwald-Hartwig amination to form C-C and C-N bonds. numberanalytics.com | Introduction of diverse aryl, alkyl, or amino groups on the pyridine or phenyl ring. | Broad substrate scope, high functional group tolerance. |

| Doebner–Miller reaction | Reaction of an α,β-unsaturated carbonyl compound with an aniline (B41778) in the presence of a Lewis or Brønsted acid. acs.org | Synthesis of quinoline-like analogs. | Access to fused heterocyclic systems. |

| One-Pot Amide Conversion | Direct conversion of N-vinyl and N-aryl amides to pyridines using activating agents. organic-chemistry.org | Rapid synthesis of a library of substituted pyridine analogs. | High convergence, mild reaction conditions. |

| Metal-Free Cyclization | Condensation reactions catalyzed by inexpensive reagents like NaHCO₃. nih.gov | Environmentally benign synthesis of multisubstituted pyridines. | Cost-effective, reduced metal contamination. |

By systematically exploring these synthetic avenues, researchers can generate a focused library of this compound analogs for structure-activity relationship (SAR) studies, paving the way for the discovery of next-generation therapeutic agents.

Exploration of Novel Biological Targets and Therapeutic Applications Beyond Current Scope

Pyridine derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. ontosight.airsc.orgnih.govnih.gov This broad bioactivity suggests that this compound and its future analogs could be valuable candidates for a variety of therapeutic applications.

The pyridine scaffold is a common feature in many kinase inhibitors. acs.orgox.ac.uk Kinases are crucial regulators of cellular processes, and their dysregulation is implicated in numerous diseases, particularly cancer. ox.ac.ukchemrxiv.org For example, aminopyridine-based compounds have been developed as potent and selective inhibitors of Vaccinia-related kinases (VRK1 and VRK2). acs.orgox.ac.ukchemrxiv.org Given this precedent, it is plausible that this compound derivatives could be designed to target specific kinases involved in cancer progression. Novel pyridine-based compounds have shown promise as inhibitors of PIM-1 kinase and inducers of apoptosis in cancer cell lines. acs.org

Furthermore, the antimicrobial and antiviral potential of pyridine compounds is well-documented. nih.govnih.gov With the rise of antibiotic resistance and the emergence of new viral threats, there is an urgent need for novel antimicrobial and antiviral agents. The unique structural features of this compound could be exploited to develop new drugs against various pathogens.

The table below highlights some of the biological activities observed in pyridine derivatives, which could be explored for this compound analogs.

| Biological Activity | Potential Molecular Targets | Therapeutic Area |

| Anticancer | Kinases (e.g., VEGFR-2, HER-2, PIM-1), Tubulin, Topoisomerase acs.orgresearchgate.net | Oncology |

| Antiviral | HIV-1 Integrase, Herpes Simplex Virus (HSV-1) rsc.org | Infectious Diseases |

| Antimicrobial | Bacterial and fungal enzymes nih.govnih.gov | Infectious Diseases |

| Anti-inflammatory | Cyclooxygenase (COX), Lipoxygenase (LOX) | Inflammation and Autoimmune Disorders |

| Kinase Inhibition | Vaccinia-related kinases (VRK1, VRK2), Insulin-like growth factor 1 receptor (IGF-1R) acs.orgox.ac.uknih.gov | Oncology, Neurological Disorders |

| Phosphodiesterase (PDE) Inhibition | PDE3A nih.gov | Cardiovascular Diseases, Oncology |

The exploration of these and other biological targets will be crucial in uncovering the full therapeutic potential of this class of compounds.

Integration of Artificial Intelligence and Machine Learning in Accelerated Compound Design and Activity Prediction

For a novel scaffold like this compound, AI and ML can be instrumental in several ways. High-throughput virtual screening (HTVS) can be employed to screen large virtual libraries of its analogs against various biological targets, prioritizing the most promising candidates for synthesis and experimental testing. nih.gov This approach saves considerable time and resources compared to traditional high-throughput screening.

De novo drug design algorithms can generate entirely new molecular structures based on the desired pharmacological profile, using the this compound scaffold as a starting point. nih.gov These algorithms can explore a vast chemical space to propose novel compounds with improved potency, selectivity, and pharmacokinetic properties.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of this compound analogs with their biological activity. These models can then be used to predict the activity of unsynthesized compounds, guiding the rational design of more potent molecules.

The following table lists some of the AI and ML tools and their applications in drug design that could be leveraged for the development of this compound.

| AI/ML Tool/Technique | Application in Drug Design | Potential Benefit for this compound |

| High-Throughput Virtual Screening (HTVS) | Rapidly screen large compound libraries against a target protein. nih.gov | Prioritize analogs for synthesis and testing. |

| Deep Learning | Predict bioactivity, toxicity, and pharmacokinetic properties. oxfordglobal.com | Enhance the accuracy of property prediction. |

| De Novo Design | Generate novel molecules with desired properties. nih.govresearchgate.net | Discover novel and potent analogs. |

| Quantitative Structure-Activity Relationship (QSAR) | Model the correlation between chemical structure and biological activity. springernature.com | Guide the rational design of more active compounds. |

| Generative Adversarial Networks (GANs) | Generate realistic molecular structures. | Create diverse libraries of novel analogs. |

| Python Libraries (e.g., RDKit, PyTorch) | Facilitate various computational chemistry and machine learning tasks. researchgate.net | Provide a flexible framework for developing custom models and workflows. |

The application of these cutting-edge computational methods will undoubtedly accelerate the discovery and development of new drugs based on the this compound scaffold.

Development of this compound-Based Materials for Advanced Applications

Beyond its potential in medicine, the pyridine moiety is also a valuable building block in materials science. nih.gov Pyridine-containing compounds are utilized in the development of a wide range of materials, including polymers, coordination complexes, and functional dyes, owing to their unique electronic and coordination properties.

The structure of this compound, with its nitrogen atom in the pyridine ring, can act as a ligand for metal ions, leading to the formation of coordination polymers or metal-organic frameworks (MOFs). These materials have potential applications in catalysis, gas storage, and sensing. The presence of the iodine atom offers a site for further functionalization through reactions like Sonogashira or Stille coupling, allowing for the creation of extended conjugated systems with interesting photophysical properties.

Furthermore, the incorporation of this compound into polymer backbones could lead to the development of functional polymers with applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The pyridine unit can influence the electronic properties and morphology of the polymer, while the flexible ethyl linker can enhance processability.

Potential material applications for this compound and its derivatives are summarized in the table below.

| Material Class | Potential Application | Role of this compound |

| Coordination Polymers/MOFs | Catalysis, Gas Storage, Sensing | Ligand for metal centers |

| Functional Dyes | Dye-Sensitized Solar Cells (DSSCs), Imaging | Chromophore component |

| Organic Semiconductors | Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs) | Component of conjugated polymers or small molecules |

| Liquid Crystals | Display Technologies | Mesogenic core or substituent |

| Functional Monomers | Specialty Polymers | Building block for polymers with tailored properties |

The versatility of the this compound structure opens up exciting avenues for the creation of advanced materials with novel functionalities.

Q & A

Q. Methodological Answer :

- Single-crystal X-ray diffraction (SC-XRD) : Resolve the crystal structure using SHELX programs (e.g., SHELXL for refinement). Key parameters: Mo-Kα radiation (λ = 0.71073 Å), 100 K temperature, and anisotropic displacement parameters for heavy atoms like iodine .

- Spectroscopic analysis :

Basic: What safety protocols are critical when handling this compound?

Q. Methodological Answer :

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors .

- Emergency measures :

- Skin contact : Rinse with water for 15 minutes; seek medical attention if irritation persists.

- Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

- Storage : Keep in sealed, light-resistant containers under inert gas (Ar) at 2–8°C to prevent degradation .

Advanced: How can contradictions between spectroscopic and crystallographic data for this compound be resolved?

Methodological Answer :

Discrepancies between NMR (solution-state) and SC-XRD (solid-state) data often arise from conformational flexibility or solvent effects. Mitigation strategies:

- Variable-temperature NMR : Probe dynamic processes (e.g., rotation of the ethylphenoxy group) by acquiring spectra at 25°C to −40°C .

- Computational modeling : Use density functional theory (DFT) to compare optimized gas-phase structures (B3LYP/6-31G*) with crystallographic data. Analyze Hirshfeld surfaces to identify intermolecular interactions (e.g., C–H···π, halogen bonding) that stabilize specific conformations .

Advanced: What methodologies are suitable for studying the reactivity of the iodine moiety in this compound?

Methodological Answer :

The iodine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura). Key steps:

- Catalytic systems : Use Pd(PPh₃)₄ (5 mol%) with K₂CO₃ in THF/H₂O (3:1) at 80°C. Monitor reaction progress via TLC .

- Mechanistic probes :

Advanced: How can computational modeling predict the biological or catalytic activity of this compound?

Q. Methodological Answer :

- Molecular docking : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina. Parameters: Grid box centered on active site, exhaustiveness = 20. Validate with experimental IC₅₀ values .

- QSAR studies : Corrogate electronic descriptors (e.g., HOMO/LUMO energies) with bioactivity data. Use Gaussian 16 for DFT calculations .

Advanced: How should researchers address the lack of ecological toxicity data for this compound?

Q. Methodological Answer :

- Acute toxicity assays : Use Daphnia magna (OECD 202) or Danio rerio (zebrafish) embryos to determine LC₅₀. Expose organisms to 0.1–10 mg/L concentrations for 96 hours .

- Degradation studies : Perform hydrolysis (pH 4–9, 25–50°C) and photolysis (UV light, λ = 254 nm) to assess persistence. Analyze degradation products via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.